molecular formula C18H22N2 B14505183 4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline CAS No. 63302-40-9

4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline

Katalognummer: B14505183
CAS-Nummer: 63302-40-9
Molekulargewicht: 266.4 g/mol
InChI-Schlüssel: QJHCXGTXFSXOCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline is an organic compound that belongs to the class of anilines This compound is characterized by the presence of an amino group attached to a phenyl ring, along with a substituted alkylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline can be achieved through several methods. One common approach involves the reaction of 4-methylpentan-2-one with aniline in the presence of a suitable catalyst. The reaction typically proceeds via the formation of an imine intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or platinum on carbon are often employed to facilitate the reaction. The use of high-pressure reactors and automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural context of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Aniline: A simpler analog with a single amino group attached to a phenyl ring.

    N-Phenylaniline: Similar structure but lacks the substituted alkylidene group.

    4-Methylpentan-2-one: A precursor in the synthesis of the compound.

Uniqueness

4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline is unique due to the presence of both an imine and a phenyl group, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

63302-40-9

Molekularformel

C18H22N2

Molekulargewicht

266.4 g/mol

IUPAC-Name

4-(4-methylpentan-2-ylideneamino)-N-phenylaniline

InChI

InChI=1S/C18H22N2/c1-14(2)13-15(3)19-17-9-11-18(12-10-17)20-16-7-5-4-6-8-16/h4-12,14,20H,13H2,1-3H3

InChI-Schlüssel

QJHCXGTXFSXOCQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(=NC1=CC=C(C=C1)NC2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.